molecular formula C21H18Cl2FNO B2985254 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-51-0

2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

Cat. No. B2985254
CAS RN: 338771-51-0
M. Wt: 390.28
InChI Key: IIIMYUBGOIQKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol (DCFEPE) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used to study the biochemical and physiological effects of various compounds. It has been used in a variety of laboratory experiments and has been found to be a reliable and effective compound.

Scientific Research Applications

Synthesis and Luminescence Properties

  • Synthesis and Fluorescence Studies of N-aryl-2-aminoquinolines
    • This study focuses on the synthesis of N-aryl-2-aminoquinolines, closely related to the compound . It examines their fluorescence behavior in different solvents, contributing to understanding their potential applications in biological systems (Hisham et al., 2019).

Receptor Differentiation

  • Differentiation of Receptors Responsive to Isoproterenol
    • This paper discusses how structural modifications of certain aminoethanols, similar in structure to the compound of interest, can alter sympathomimetic activity. This has implications for understanding receptor populations in various tissues (Lands et al., 1967).

Structure-Activity Relationships

  • Structure-Activity Relationships in Amino-Halogen Substituted Phenyl-aminoethanols
    • This research explores the effects of substituting halogen atoms in compounds like 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol on adrenergic beta-receptors. It highlights how these changes can significantly impact the compound's activity (Engelhardt, 1984).

Biotransformation

  • Biotransformation-Mediated Synthesis
    • This study describes an efficient method for synthesizing a compound structurally similar to the one . It highlights the potential for biotransformation-mediated synthesis in producing key intermediates for pharmaceuticals (Martínez et al., 2010).

Combinatorial Synthesis and Cancer Screening

  • Trouble-Free Multicomponent Method for Combinatorial Synthesis
    • This paper discusses a method for synthesizing derivatives related to the compound of interest and screening them against cancer cell lines. It provides insights into potential therapeutic applications (Patravale et al., 2014).

Enantioselective Synthesis

  • A Practical Method for the Synthesis of Highly Enantioenriched Trans-1,2-Amino Alcohols
    • This research presents a method for synthesizing enantioenriched amino alcohols, which could be applied to compounds like the one . It emphasizes the importance of enantioselectivity in chemical synthesis (Birrell & Jacobsen, 2013).

Electrochemical Synthesis

  • Electrochemical Synthesis of 1-N-Phenyl-4-(Sulfonyl)benzene-1,2-Diamine Derivatives
    • The study explores the electrochemical synthesis of derivatives related to the target compound, offering a novel approach to chemical synthesis (Sharafi-kolkeshvandi et al., 2016).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FNO/c22-18-9-6-15(20(23)12-18)13-25-14-21(26,16-4-2-1-3-5-16)17-7-10-19(24)11-8-17/h1-12,25-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIMYUBGOIQKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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